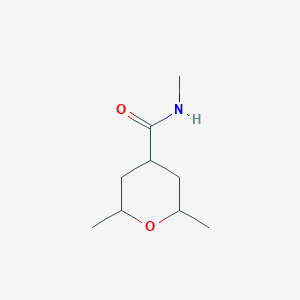
N,2,6-Trimethyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,6-Trimethyloxane-4-carboxamide is an organic compound with the molecular formula C₉H₁₇NO₂ It is a carboxamide derivative, which means it contains a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyloxane-4-carboxamide typically involves the amidation of a carboxylic acid substrate. Amidation is a chemical reaction in which a carboxylic acid reacts with an amine to form an amide. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . Common reagents used in this reaction include carboxylic acids, amines, and coupling agents such as carbodiimides or triazines .
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high purity and yield. These methods often utilize inexpensive and readily available raw materials, and the process is designed to be easily scalable for large-scale production . The reaction conditions are optimized to achieve a chemical purity greater than or equal to 99% .
Analyse Des Réactions Chimiques
Types of Reactions
N,2,6-Trimethyloxane-4-carboxamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N,2,6-Trimethyloxane-4-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,2,6-Trimethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N,2,6-Trimethyloxane-4-carboxamide can be compared with other carboxamide derivatives, such as:
Carboxin: A systemic agricultural fungicide with a similar carboxamide structure.
Indole-2-carboxamides: Compounds with significant biological activity, including antitubercular and anticancer properties.
Thiazole carboxamides: Known for their diverse biological activities, including anticonvulsant and neuroprotective effects.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its respective fields.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N,2,6-trimethyloxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO2/c1-6-4-8(9(11)10-3)5-7(2)12-6/h6-8H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
DYLHHYVBBCCZTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(O1)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


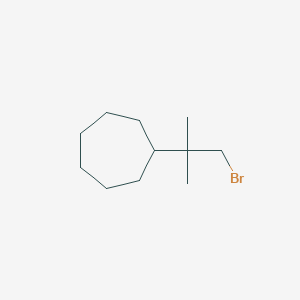
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
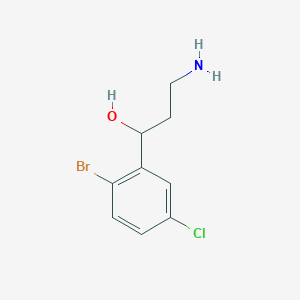
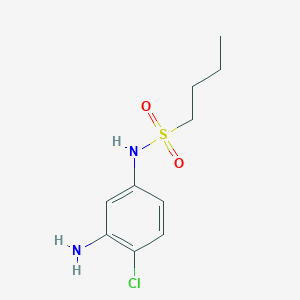

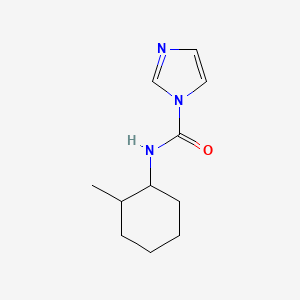
![4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13176239.png)
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13176263.png)
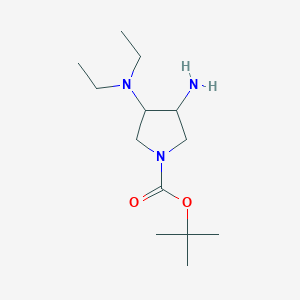
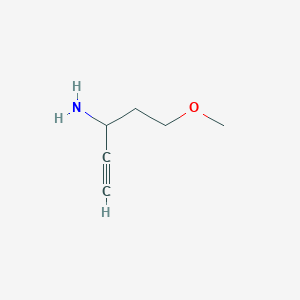
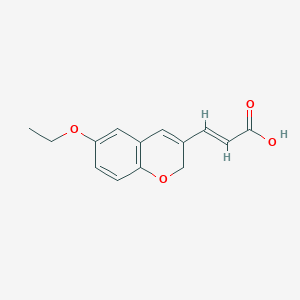
![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
![Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate](/img/structure/B13176288.png)
